4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride 4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 MAP kinases, inhibiting p38α (SAPK2A, MAPK14) and p38β (SAPK2B, MAPK11) with IC50 values of 50 and 100 nM, respectively. When tested at 10 μM, SB 202190 has negligible effects on a range of other kinases, including other MAP kinases such as ERK and JNK. It directly binds to the ATP binding pocket of p38 MAP kinases. SB 202190 has been used to elucidate the roles of p38 MAP kinases in inflammatory cytokine expression, nicotine-induced receptor expression, and HIV-mediated depressive disorder.

Brand Name: Vulcanchem
CAS No.: 350228-36-3
VCID: VC21129972
InChI: InChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H
SMILES: C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl
Molecular Formula: C20H15ClFN3O
Molecular Weight: 367.8 g/mol

4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride

CAS No.: 350228-36-3

Cat. No.: VC21129972

Molecular Formula: C20H15ClFN3O

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(4-Fluorophenyl)-5-(pyridin-4-YL)-1H-imidazol-2-YL)phenol hydrochloride - 350228-36-3

Specification

Description SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 MAP kinases, inhibiting p38α (SAPK2A, MAPK14) and p38β (SAPK2B, MAPK11) with IC50 values of 50 and 100 nM, respectively. When tested at 10 μM, SB 202190 has negligible effects on a range of other kinases, including other MAP kinases such as ERK and JNK. It directly binds to the ATP binding pocket of p38 MAP kinases. SB 202190 has been used to elucidate the roles of p38 MAP kinases in inflammatory cytokine expression, nicotine-induced receptor expression, and HIV-mediated depressive disorder.

CAS No. 350228-36-3
Molecular Formula C20H15ClFN3O
Molecular Weight 367.8 g/mol
IUPAC Name 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol;hydrochloride
Standard InChI InChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H
Standard InChI Key XOQSUTIMRLPFPB-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=O)C=CC1=C2NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl
SMILES C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl
Canonical SMILES C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl

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